FP3Fbz

Description

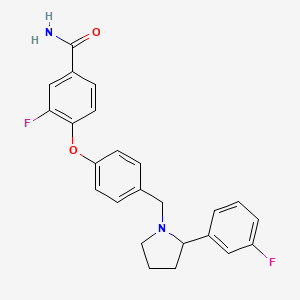

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H22F2N2O2 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

3-fluoro-4-[4-[[2-(3-fluorophenyl)pyrrolidin-1-yl]methyl]phenoxy]benzamide |

InChI |

InChI=1S/C24H22F2N2O2/c25-19-4-1-3-17(13-19)22-5-2-12-28(22)15-16-6-9-20(10-7-16)30-23-11-8-18(24(27)29)14-21(23)26/h1,3-4,6-11,13-14,22H,2,5,12,15H2,(H2,27,29) |

InChI Key |

WHHMECUDUQRPJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)F)C4=CC(=CC=C4)F |

Origin of Product |

United States |

Chemical Nomenclature and Precise Structural Elucidation of Fp3fbz

Systematic Naming Conventions and Chemical Lexicography of FP3FBZ

The unambiguous identification of a chemical entity in scientific discourse is paramount. This compound is systematically named according to the rigorous conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The complete and formal IUPAC name for this compound is (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide .

This systematic name precisely describes the molecular structure, indicating the specific arrangement of its constituent atoms and functional groups. The naming convention follows a hierarchical set of rules, prioritizing the principal functional group, which in this case is the benzamide (B126) moiety. The various substituents on the parent benzamide structure are then named and their positions indicated by numerical locants.

In addition to its formal IUPAC name, this compound is also known by other identifiers in scientific literature and chemical databases. A common synonym for this compound is LY2444296 . It is also referenced by its Chemical Abstracts Service (CAS) Registry Number, 1346133-11-6 , a unique numerical identifier assigned to every chemical substance. The molecular formula of this compound is C24H22F2N2O2 .

| Identifier Type | Identifier |

| Systematic (IUPAC) Name | (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide |

| Synonym | LY2444296 |

| CAS Number | 1346133-11-6 |

| Molecular Formula | C24H22F2N2O2 |

Detailed Structural Framework of the this compound Scaffold

The molecular scaffold of this compound is a composite structure assembled from several key chemical moieties. A detailed elucidation of this framework reveals a molecule designed with specific spatial and electronic properties. The core of the molecule can be deconstructed into the following fundamental components:

A Benzamide Core: The primary functional group, as indicated by the IUPAC name, is a benzamide. This consists of a benzene ring substituted with a carboxamide group (-CONH2). In this compound, this benzene ring is further substituted at positions 3 and 4.

A Substituted Pyrrolidine (B122466) Ring: The phenoxy group is, in turn, substituted with a methylene (B1212753) bridge (-CH2-) that connects to the nitrogen atom of a pyrrolidine ring. This five-membered saturated heterocycle is a crucial component of the molecule's structure.

Fluorophenyl and Fluoro Substituents: The pyrrolidine ring is substituted at the 2-position with a 3-fluorophenyl group. Additionally, the initial benzamide ring bears a fluorine atom at the 3-position. These fluorine atoms can significantly influence the electronic properties and metabolic stability of the molecule.

The connectivity of these fragments can be summarized as follows: the benzamide ring is linked via an ether oxygen to a second phenyl ring, which is then connected by a methylene group to the nitrogen of a pyrrolidine ring. This pyrrolidine ring is substituted with a fluorophenyl group.

Stereochemical Configuration and Chirality in this compound Molecular Architecture

A critical aspect of the molecular architecture of this compound is its stereochemistry. The "(S)" designation in the IUPAC name, (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide , signifies the presence of a specific stereoisomer.

Chirality in this compound arises from the presence of a stereocenter, or chiral center, which is an atom that is attached to four different groups. In the case of this compound, the chiral center is the carbon atom at the 2-position of the pyrrolidine ring. This carbon atom is bonded to:

A hydrogen atom.

The nitrogen atom of the pyrrolidine ring.

The methylene group at the 3-position of the pyrrolidine ring.

The 3-fluorophenyl group.

The arrangement of these four different groups around this chiral carbon atom can exist in two non-superimposable mirror-image forms, known as enantiomers. These are designated as (S) and (R) based on the Cahn-Ingold-Prelog priority rules. The "(S)" in the name of this compound specifies that the compound is the single enantiomer with the S-configuration at this chiral center. The specific three-dimensional arrangement of the groups around this center is crucial for its biological activity, as molecular recognition by biological targets such as receptors and enzymes is often highly stereospecific.

Conformational Analysis of the this compound Molecule

The three-dimensional shape and flexibility of the this compound molecule are determined by the rotational possibilities around its single bonds and the inherent conformational preferences of its ring systems. A thorough conformational analysis provides insight into the molecule's dynamic behavior and the spatial arrangement of its key functional groups.

The conformational landscape of this compound is influenced by several key structural features:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. These puckered forms are typically described as "envelope" or "twist" conformations, where one or two atoms deviate from the plane of the other atoms in the ring. The specific pucker of the pyrrolidine ring in this compound will be influenced by the steric and electronic nature of its substituents.

Orientation of the 3-Fluorophenyl Group: The orientation of the 3-fluorophenyl group relative to the pyrrolidine ring is another important conformational parameter. The rotation around the bond connecting these two moieties will be governed by steric interactions between the ortho-hydrogens of the phenyl ring and the adjacent groups on the pyrrolidine ring.

Advanced Synthetic Methodologies for Fp3fbz and Analogous Chemical Entities

Retrosynthetic Strategies for the Design and Synthesis of FP3FBZ

Retrosynthetic analysis is a fundamental approach in organic synthesis that involves working backward from the target molecule to identify simpler, readily available starting materials. This process involves imaginary disconnections of chemical bonds within the target molecule, leading to precursor molecules or synthons. Functional group interconversions (FGIs) are also employed to transform one functional group into another to facilitate a disconnection or utilize a known reaction.

For a molecule with the complexity of this compound, a retrosynthetic analysis would likely involve identifying key disconnections around the central linker and the substituted pyrrolidine (B122466) and benzamide (B126) moieties. Potential disconnections could include the ether linkage, the methylene (B1212753) bridge, and the amide bond. Each disconnection would lead to potential synthetic intermediates, and the commercially availability or ease of synthesis of these intermediates would be evaluated. This iterative process continues until simple, accessible starting materials are reached. While the specific retrosynthetic routes explored for this compound are not detailed in the provided snippets, this analytical method would be crucial in planning its synthesis.

Comprehensive Analysis of Key Synthetic Pathways to this compound

The synthesis of this compound has been accomplished by experienced research organizations. wikidoc.orgnih.govnih.goviiab.me Although the explicit key synthetic pathways are not laid out in the provided text, the involvement of pharmaceutical companies like Eli Lilly wikidoc.orgnih.govnih.goviiab.me suggests that robust and scalable synthetic routes were developed. A publication from Eli Lilly Research Laboratories concerning the discovery of aminobenzyloxyarylamide kappa opioid receptor antagonists, including this compound (compound 25), indicates that the chemical synthesis of these compounds has been reported in the scientific literature.

Initial Synthetic Routes and Their Mechanistic Underpinning

Initial synthetic routes to a complex molecule often involve exploring different strategies to connect the key molecular fragments. These routes are designed based on known chemical reactions and transformations, taking into account potential reactivity and selectivity issues. The mechanistic underpinnings of the chosen reactions are carefully considered to predict outcomes and troubleshoot potential problems. Without specific details on the initial routes to this compound from the snippets, a detailed discussion of their mechanistic underpinnings cannot be provided. However, given the structure, reactions such as ether formation (e.g., Ullmann or Buchwald-Hartwig type couplings), reductive amination for the methylene bridge, and amide bond formation are likely transformations that would be considered in initial synthetic strategies.

Optimization of Reaction Conditions for Improved Yield and Selectivity

Optimization of reaction conditions is a critical phase in chemical synthesis aimed at maximizing the yield and selectivity of the desired product while minimizing side reactions and impurities. This typically involves systematically varying parameters such as temperature, solvent, reaction time, concentration, and the choice and amount of reagents or catalysts. For a pharmaceutical candidate like this compound, optimization would also focus on developing a process that is amenable to scaling up for larger-scale production. While the specific optimization efforts for this compound are not described in the provided information, it is a standard practice in the synthesis of such compounds to ensure efficiency and purity.

Application of Modern Synthetic Techniques in this compound Preparation

The synthesis of complex, stereochemically defined molecules like (S)-FP3FBZ often necessitates the application of modern synthetic techniques, including catalytic methods and stereoselective transformations.

Catalytic Approaches in this compound Synthesis

Catalysis plays a vital role in modern organic synthesis by enabling reactions to proceed more efficiently, under milder conditions, and with improved selectivity. Various types of catalysts, including transition metal catalysts, organocatalysts, and biocatalysts, are employed to facilitate bond formation, functional group interconversions, and asymmetric transformations. While the specific catalytic approaches used in the synthesis of this compound are not detailed in the provided snippets, catalytic reactions are commonly used in the formation of ether linkages, the reduction of imines or amines, and potentially in coupling reactions to assemble the different parts of the molecule. For example, the synthesis of a related KOPr antagonist, aticaprant (LY-2456302), involved palladium-catalyzed hydrogenation, suggesting that similar metal-catalyzed reactions could be relevant for this compound.

Flow Chemistry and Continuous Processing in this compound Synthesis Development

Flow chemistry and continuous processing represent a paradigm shift from traditional batch synthesis in the pharmaceutical industry, offering significant advantages in terms of safety, efficiency, and control. nih.govnih.govscielo.brcochranelibrary.comresearchgate.net In a continuous flow system, reactants are pumped through a series of reactors in a controlled and uninterrupted stream, allowing for precise management of reaction parameters such as temperature, pressure, and residence time. scielo.brcochranelibrary.com

While specific applications to this compound synthesis are not detailed in the search results, the general benefits of flow chemistry and continuous processing could potentially be leveraged for the synthesis of a molecule of its complexity. These benefits include:

Enhanced Safety: Hazardous reactions or the handling of unstable intermediates can be performed more safely in flow reactors due to the reduced reaction volume at any given time and improved heat transfer, which minimizes the risk of thermal runaway. cochranelibrary.comresearchgate.net

Improved Reaction Control and Selectivity: Flow systems allow for rapid mixing and precise temperature control, which can lead to improved reaction selectivity and yield, as well as access to reaction conditions not feasible in batch. cochranelibrary.com

Faster Reaction Optimization: The ability to quickly change parameters in a continuous flow setup facilitates rapid reaction optimization.

Easier Scale-Up: Scaling up production in flow chemistry often involves running the system for longer periods or using larger-diameter reactors in parallel, which can be simpler and more predictable than scaling up batch processes. cochranelibrary.com

Integration of Unit Operations: Multiple reaction steps and work-up procedures can be integrated into a single continuous sequence (telescoped reactions), reducing handling and increasing efficiency. nih.govscielo.br

These advantages have led to the increased adoption of flow chemistry and continuous processing in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). nih.govnih.govscielo.brcochranelibrary.comresearchgate.net Examples from the literature demonstrate the successful application of continuous flow for reactions such as oxidations rsc.org, the synthesis of heterocycles, and even the production of radiopharmaceuticals.

Given the multi-step nature likely involved in synthesizing a molecule with the structural features of this compound, applying flow chemistry to individual steps or telescoping multiple steps could offer considerable advantages in terms of efficiency, safety, and reproducibility, although specific research on this for this compound was not found.

Challenges and Innovations in the Scalable Synthesis of this compound

Scaling up the synthesis of pharmaceutical compounds from laboratory scale to manufacturing scale presents numerous challenges. These challenges are generally applicable to complex molecules like this compound, even though specific details for this compound's scale-up are not available in the provided information.

Typical challenges in scalable synthesis include:

Reaction Optimization for Scale: Conditions optimized at a small scale may not translate directly to larger scales due to differences in heat and mass transfer, mixing, and concentration gradients.

Isolation and Purification: Developing efficient and scalable methods for isolating and purifying the product and intermediates can be complex, especially for compounds with multiple chiral centers or impurities with similar physical properties.

Handling of Hazardous Materials: Reactions involving hazardous reagents or intermediates require specialized equipment and safety protocols for large-scale operations. cochranelibrary.comresearchgate.net

Process Control and Reproducibility: Ensuring consistent product quality and yield across large batches requires robust process control strategies.

Cost of Raw Materials and Reagents: Sourcing and managing the cost of raw materials and specialized reagents at scale is a significant consideration.

Waste Generation: Traditional batch processes can generate substantial amounts of waste, and developing more sustainable, high-yield processes is crucial for large-scale production.

Innovations in chemical synthesis and process engineering are continuously being developed to address these challenges. These innovations, while not specifically linked to this compound in the search results, are relevant to the scalable production of pharmaceuticals:

Flow Chemistry and Continuous Manufacturing: As discussed in the previous section, these technologies offer inherent advantages for scalability, safety, and control, making them key innovations for overcoming batch limitations. nih.govnih.govscielo.brcochranelibrary.comresearchgate.net

Automation and In-line Monitoring: Automated systems and the integration of analytical technologies (e.g., FTIR) allow for real-time monitoring and control of reactions, improving reproducibility and enabling rapid intervention if needed. researchgate.net

Novel Catalysis: Development of more efficient and selective catalysts can reduce the number of synthetic steps, minimize by-product formation, and improve yields, simplifying scale-up.

Advanced Separation Techniques: Continuous separation techniques and innovative purification methods are being developed to handle larger volumes and improve efficiency compared to traditional batch chromatography or crystallization. cochranelibrary.com

Enzymatic Synthesis: For certain complex molecules, enzymatic methods offer highly selective and environmentally friendly routes that can be amenable to large-scale production.

Process Intensification: Designing more compact and efficient reactor systems can reduce the physical footprint and capital costs associated with large-scale manufacturing.

While the specific synthetic route and the challenges encountered during the scale-up of this compound have not been detailed in the provided literature, the general principles of overcoming solubility issues medchemexpress.com, managing reaction conditions for complex structures, and developing efficient purification methods would undoubtedly be critical considerations in its large-scale synthesis. Innovations in continuous processing and flow chemistry offer promising avenues for addressing these challenges in the production of pharmaceuticals like this compound.

Molecular Recognition and Ligand Receptor Interactions: a Chemical Perspective

Principles of Chemico-Biological Interaction with Specific Receptor Systems

FP3Fbz exerts its primary biological effects through selective interaction with the kappa opioid receptor (KOPR). The KOPR is a member of the G protein-coupled receptor (GPCR) superfamily, which plays a crucial role in mediating the effects of endogenous opioid peptides like dynorphins. As an antagonist, this compound binds to the KOPR, thereby preventing the binding and subsequent activation by endogenous agonists or exogenous opioid agonists such as U69,593. This interaction is characterized by high affinity and selectivity for the KOPR compared to other opioid receptor subtypes, such as mu and delta opioid receptors. The selective nature of this interaction underscores the principle that the specific chemical structure of a ligand dictates its ability to recognize and bind to a particular receptor protein, thereby modulating its activity.

Topographical Analysis of Binding Sites Through Chemical Probe Interactions

The selective binding of this compound to the KOPR provides a valuable tool for probing the topography of the KOPR binding site. Studies characterizing the binding affinity and selectivity of this compound, often through in vitro receptor binding assays, contribute to understanding the molecular determinants of ligand-receptor interaction within the KOPR. While detailed structural information on this compound bound to KOPR was not extensively available in the search results, the compound's high selectivity implies a precise fit within the KOPR binding pocket, involving specific interactions with key amino acid residues that are distinct from those in mu and delta opioid receptors. Comparisons with other KOPR ligands, including agonists and antagonists with different pharmacological profiles, can further delineate critical contact points and regions within the binding site that govern ligand affinity, selectivity, and efficacy.

Mechanistic Investigation of Ligand-Induced Conformational Dynamics in Receptors

Ligand binding to GPCRs like the KOPR can induce conformational changes in the receptor protein, leading to the activation or inhibition of downstream signaling pathways. The interaction of this compound with the KOPR, as a selective antagonist, stabilizes the receptor in an inactive conformation, preventing the conformational rearrangements necessary for signal transduction.

Analysis of G-Protein Coupling Mechanism

Kappa opioid receptors are primarily coupled to inhibitory Gi proteins. Upon agonist binding, the activated KOPR catalyzes the exchange of GDP for GTP on the Gi protein alpha subunit, leading to the dissociation of the alpha subunit from the beta-gamma dimer. These dissociated subunits can then modulate downstream effectors, such as inhibiting adenylyl cyclase, which reduces intracellular cAMP levels. As a KOPR antagonist, this compound blocks this process. By binding to the KOPR, this compound prevents the conformational changes required for efficient coupling to and activation of Gi proteins. This disruption of G-protein coupling is a key mechanism by which this compound exerts its antagonistic effects, effectively preventing the downstream signaling cascade typically initiated by KOPR agonists. Studies have shown that this compound can block the effects of KOPR agonists like U69,593 on various physiological and behavioral measures, which are mediated through KOPR-Gi protein signaling.

Examination of Kinase Activation Pathways Modulated by Ligand Binding

Beyond G-protein coupling, KOPR activation and the actions of certain KOPR ligands have been linked to the modulation of kinase pathways, notably the c-Jun N-terminal kinase (JNK) pathway. Interestingly, a distinction has been observed between the effects of long-acting KOPR antagonists, such as norbinaltorphimine (B1679850) (norBNI), and short-acting antagonists like this compound regarding JNK activation. While long-acting antagonists like norBNI have been shown to activate JNK1, contributing to their prolonged effects, this compound does not appear to induce significant JNK activation. This difference in kinase modulation highlights a potential divergence in the downstream signaling profiles of KOPR antagonists with different durations of action and suggests that JNK activation is not a universal feature of KOPR antagonism but rather may be specific to certain ligand classes or binding modes that lead to sustained receptor perturbation.

Computational Chemistry and in Silico Approaches in Fp3fbz Research

Advanced Molecular Docking Studies of FP3FBZ-Receptor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in elucidating its binding mode within the kappa-opioid receptor. These studies typically utilize the crystal structure of the human KOR, such as the one complexed with the antagonist JDTic (PDB ID: 4DJH), to provide a detailed atomic-level view of the binding site.

While specific binding energy values for this compound are not extensively detailed in publicly available literature, the general principles of its interaction can be inferred from studies of similar KOR antagonists. Key interactions for these types of ligands often involve a salt bridge with an aspartate residue (Asp138 in KOR) and hydrophobic interactions with a pocket of nonpolar residues. The precise orientation of this compound's fluorophenyl and benzamide (B126) moieties within this pocket is critical for its antagonistic activity.

Key Amino Acid Residues in KOR Antagonist Binding

| Residue | Interaction Type | Potential Role in this compound Binding |

|---|---|---|

| Asp138 | Ionic | Forms a crucial salt bridge with the protonated amine of the ligand. |

| Tyr139 | Hydrogen Bond | Can act as a hydrogen bond donor or acceptor. |

| Val118 | Hydrophobic | Contributes to a hydrophobic pocket that accommodates the ligand. |

| Trp124 | Hydrophobic | Provides a surface for hydrophobic interactions. |

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and reactivity of molecules. For this compound, these calculations can provide insights into its chemical behavior and its potential to interact with the KOR. Methods like Density Functional Theory (DFT) are often used to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Conceptual Quantum Chemical Data for a KOR Antagonist

| Parameter | Value (illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

Molecular Dynamics Simulations to Elucidate this compound-Receptor Interaction Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand-receptor complex over time. An MD simulation of this compound bound to the KOR would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and receptor, and the role of water molecules in mediating interactions.

These simulations can highlight key residues that form stable hydrogen bonds or hydrophobic contacts with this compound, providing a more nuanced understanding of the binding landscape than static docking poses alone. The insights gained from MD simulations are invaluable for understanding the molecular basis of antagonism and for the rational design of new ligands with desired residency times and kinetic profiles.

Application of Generative Deep Learning Frameworks for Novel Chemical Scaffold Design (Contextualizing this compound)

This compound has been contextualized within groundbreaking research employing generative deep learning for the de novo design of novel KOR antagonists. nih.gov These frameworks, such as the modified generative tensorial reinforcement learning (GENTRL) architecture, leverage artificial intelligence to explore vast chemical spaces and generate novel molecules with desired properties. nih.gov

Algorithm Development and Validation for De Novo Compound Generation

The generative models used in this context are often based on variational autoencoders (VAEs) and recurrent neural networks (RNNs). nih.gov These models are first trained on large databases of known molecules to learn the underlying rules of chemical structure and bonding. Subsequently, they are fine-tuned on a smaller set of molecules with known activity against the target of interest, in this case, the KOR.

The validation of these generative frameworks is a critical step. It involves assessing the chemical validity, novelty, and synthetic accessibility of the generated molecules. Furthermore, the models are validated by their ability to produce compounds that, when synthesized and tested, exhibit the desired biological activity.

Validation Metrics for Generative Models

| Metric | Description |

|---|---|

| Validity | The percentage of generated SMILES strings that correspond to valid chemical structures. |

| Novelty | The percentage of generated molecules that are not present in the training dataset. |

| Uniqueness | The percentage of unique molecules within a generated set. |

Computational Prioritization for Chemical Synthesis and Experimental Validation

Once a generative model produces a large number of potential KOR antagonists, a computational pipeline is employed to prioritize the most promising candidates for synthesis and experimental testing. This process involves a multi-parameter optimization, considering factors such as:

Predicted Binding Affinity: Docking scores and other scoring functions are used to estimate the binding affinity of the generated molecules to the KOR.

Pharmacophore Similarity: The similarity of the generated molecules to a known pharmacophore for KOR antagonists is assessed.

Physicochemical Properties: Properties such as molecular weight, lipophilicity (logP), and polar surface area are calculated to ensure drug-likeness.

Synthetic Accessibility: Algorithms are used to estimate the ease of synthesis for the generated molecules.

This rigorous computational filtering is essential for efficiently navigating the vast chemical space and focusing resources on the most promising candidates for further development.

Structure Activity Relationship Sar Studies: Fundamental Chemical Principles

Rational Design Strategies for Modulating Chemical Interaction Profiles of FP3FBZ Analogues

Rational design strategies in medicinal chemistry involve the deliberate modification of a lead compound's structure based on an understanding of its interaction with its biological target. ashp.org For this compound, a selective KOPR antagonist, rational design of analogues would focus on modifying specific regions of the molecule to potentially enhance affinity, improve selectivity against other opioid receptors (mu and delta), or modulate other pharmacological properties. medchemexpress.comsigmaaldrich.com

While specific detailed rational design studies for this compound analogues were not extensively detailed in the search results, general principles would apply. These principles often involve:

Bioisosteric Replacement: Substituting functional groups with others having similar physicochemical properties but different structural features to explore their impact on binding and activity.

Scaffold Hopping: Replacing the core structural framework while retaining key pharmacophoric elements necessary for receptor interaction.

Privileged Structures: Incorporating structural motifs known to bind to a wide range of receptors, which can then be optimized for selectivity towards the KOPR.

The goal of such strategies for this compound analogues would be to fine-tune interactions with the KOPR binding site, which typically involves a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. Understanding the three-dimensional structure of the KOPR and how this compound fits into its binding pocket would be crucial for guiding these modifications, although detailed structural data for this compound bound to KOPR was not found in the provided search results.

Impact of Scaffold Modifications on Ligand-Receptor Binding Characteristics (Chemical Affinity Focus)

Scaffold modifications involve altering the central core structure of a molecule. For this compound, which contains a pyrrolidine (B122466) ring, a phenoxy group, and a fluorobenzamide moiety, modifications to any of these core elements or the linkers connecting them would constitute scaffold modifications. medchemexpress.comsigmaaldrich.comtargetmol.cnchemicalbook.in These changes can significantly impact how the ligand interacts with the receptor binding site, thereby affecting its chemical affinity. nih.govnih.govrsc.org

This compound is reported to have a high affinity for the human kappa opioid receptor (KOPR), with a Kᵢ value of approximately 1 nM. medchemexpress.comsigmaaldrich.com Its selectivity profile includes Kᵢ values of 35.8 nM for the mu opioid receptor (MOR) and 211 nM for the delta opioid receptor (DOR). sigmaaldrich.com This indicates a significant preference for the KOPR over MOR and DOR.

Studies on other receptor systems, such as the dopamine (B1211576) D1 receptor, have shown that conformational restriction and modifications to the core structure can significantly impact binding affinity and functional activity. nih.gov Similarly, modifications to the scaffold of this compound would be expected to alter its ability to form key interactions with amino acid residues in the KOPR binding pocket, thereby modulating its affinity.

Stereochemical Contributions to Interaction Specificity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition and binding to biological targets. slideshare.netashp.org Receptors are chiral entities, and their interaction with chiral ligands is often highly stereoselective. This compound contains a stereocenter at the C2 position of the pyrrolidine ring, with the (S) configuration specified in its chemical name. sigmaaldrich.comchemicalbook.in

The (S) stereochemistry at this position is likely crucial for the optimal orientation of the molecule within the KOPR binding site, enabling specific interactions that contribute to its high affinity and selectivity. While direct comparative data on the binding affinity of the (R) enantiomer or racemic mixture of this compound was not found in the search results, SAR studies on other chiral compounds targeting GPCRs, such as opioid receptors or dopamine receptors, consistently demonstrate that different stereoisomers can exhibit vastly different binding affinities, efficacy, and selectivity profiles. nih.govresearchgate.netresearchgate.net

For example, SAR studies on JDTic, another KOPR antagonist, highlighted the importance of specific stereocenters within its structure for potent and selective activity. researchgate.netresearchgate.net This underscores the general principle that the precise spatial arrangement of functional groups dictated by stereochemistry is essential for productive binding interactions with the chiral environment of a receptor binding site. The (S) configuration in this compound is therefore presumed to be the eutomer, responsible for the observed potent KOPR antagonism.

Fragment-Based Design and Synthesis Applied to this compound Core

Fragment-Based Drug Discovery (FBDD) is an approach that involves screening small molecular fragments (typically <300 Da) that bind weakly to a target protein and then growing or linking these fragments to develop higher-affinity lead compounds. numberanalytics.comgardp.orgopenaccessjournals.comselvita.comvietnamjournal.ru FBDD offers advantages in exploring chemical space and can be particularly useful for identifying novel binding interactions. numberanalytics.comopenaccessjournals.com

Applying FBDD to the this compound core would involve breaking down the molecule into smaller fragments and assessing their individual binding to the KOPR or a relevant part of the receptor. For instance, potential fragments could include the fluorobenzamide moiety, the phenoxy-methyl linker, or the fluorophenyl-substituted pyrrolidine ring.

While the search results did not provide specific examples of FBDD being applied directly to the this compound core, the general methodology would involve:

Fragment Library Design and Screening: Creating a library of small, diverse fragments based on or related to the this compound structure and screening them for weak binding to the KOPR using sensitive biophysical techniques (e.g., SPR, NMR, X-ray crystallography if protein structure is available). numberanalytics.comopenaccessjournals.comselvita.com

Fragment Linking or Growing: Once fragments with confirmed binding are identified, they can be chemically linked together if they bind to adjacent sites, or the initial fragment can be "grown" by adding chemical moieties to improve affinity and interactions. gardp.orgselvita.com

Optimization: The resulting larger compounds would then be optimized through iterative synthesis and testing, guided by SAR, to improve potency, selectivity, and other desirable properties.

This approach could potentially reveal novel ways in which different parts of the this compound structure contribute to binding or identify new regions on the KOPR that can be targeted by modifications to the this compound core.

Advanced Analytical Techniques for the Characterization of Fp3fbz

Spectroscopic Analysis for Structural Elucidation of FP3FBZ

Spectroscopic methods are fundamental in determining the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that allows for a complete structural assignment and identification of functional groups and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a powerful technique used to determine the detailed structural framework of a molecule by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C). By examining the chemical shifts, splitting patterns, and integration of signals in an NMR spectrum, chemists can deduce the connectivity of atoms and the spatial arrangement of functional groups within the molecule. While specific detailed NMR data (such as proton or carbon shifts) for this compound were not available in the consulted literature, NMR spectroscopy is a standard technique employed in the characterization of organic compounds, including those structurally related to this compound, often utilizing spectrometers operating at frequencies such as 400 MHz or 800 MHz for ¹H NMR. This technique would be essential for confirming the proposed structure of this compound, assigning each atom in the molecule, and verifying its stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present within a molecule by measuring the vibrations of chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectrum that serves as a molecular fingerprint. Analysis of the positions and intensities of absorption bands in the IR spectrum of this compound would allow for the identification of key functional groups such as amide (C=O and N-H stretches), aromatic rings (C=C stretches), C-F stretches, and ether linkages (C-O stretches). While specific IR spectral data for this compound were not found in the provided information, IR spectroscopy is a routine analytical method for confirming the presence of expected functional groups in a synthesized compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural confirmation. In mass spectrometry, the molecule is ionized and the mass-to-charge ratio of the molecular ion and its fragments are measured. The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern, generated by the breakdown of the molecular ion, provides structural clues based on the masses of the resulting fragments. Mass spectrometry, particularly coupled with liquid chromatography (LC-MS or LC-MS/MS), has been used in the analysis and quantification of this compound and related compounds in biological samples. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. This technique is invaluable for confirming the molecular weight of this compound (408.44) sigmaaldrich.comiiab.meontosight.ai and gaining further insights into its structural subunits through the analysis of its fragmentation pathways.

High-Performance Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying each component in a mixture. It is particularly important for assessing the purity of a synthesized compound and for separating it from impurities or related substances. HPLC analysis of this compound is commonly performed using systems equipped with detectors such as Diode Array Detectors (DAD) or UV detectors, which monitor the absorbance of the compound at specific wavelengths. The purity of this compound is often reported based on HPLC analysis, with levels typically reported as ≥98%. iiab.me Chromatographic methods, including LC-MS/MS, are also essential for the quantitative analysis of this compound in complex matrices such as biological samples (e.g., brain and plasma) to support pharmacokinetic and pharmacological studies. Various column types and mobile phase systems (e.g., using water and acetonitrile (B52724) with acidic modifiers like formic acid) are employed to achieve optimal separation and detection.

Chemical Biology Applications and Tool Compound Development

FP3FBZ as a Chemical Tool for Dissecting Receptor Signaling Pathways at a Molecular Level

This compound's utility as a chemical tool stems primarily from its high affinity and selectivity for the kappa opioid receptor. In vitro studies have demonstrated that this compound binds to the human KOR with high affinity, exhibiting significantly lower affinity for the mu opioid receptor (MOR) and delta opioid receptor (DOR). nih.govacs.org This selectivity is crucial for isolating the effects of KOR modulation from those mediated by other opioid receptor subtypes.

Research employing this compound has contributed to dissecting the downstream signaling pathways activated by KOR. Opioid receptors, including KOR, are G protein-coupled receptors (GPCRs) that primarily signal through coupling to G proteins, leading to a cascade of intracellular events. nih.govnih.govnih.govmedchemexpress.com Additionally, GPCRs can engage in G protein-independent signaling, notably through the recruitment of beta-arrestin proteins. nih.govmdpi.comnih.govnih.govnih.gov

Studies utilizing functional assays, such as the [³⁵S]GTPγS binding assay (a measure of G protein activation) and beta-arrestin recruitment assays, have characterized this compound as a potent KOR antagonist. acs.orgresearchgate.netnih.gov By blocking the activation of KOR by endogenous ligands or agonists, this compound allows researchers to probe the specific contributions of KOR-mediated G protein signaling and beta-arrestin pathways to various cellular and physiological responses. nih.govnih.govmdpi.comnih.govnih.govnih.gov

For instance, functional assays in Chinese hamster ovary (CHO) cells expressing cloned human opioid receptors have shown this compound to be a potent antagonist of KOR activity as measured by [³⁵S]GTPγS binding. acs.orgresearchgate.net This type of data provides molecular-level evidence of this compound's ability to inhibit KOR-mediated G protein activation. The ability of this compound to block KOR agonist-induced effects in various in vivo models further underscores its utility in dissecting KOR signaling in complex biological systems. nih.govresearchgate.netacs.org

Strategic Approaches for Developing Chemically Selective Probes Based on this compound Scaffold

The chemical structure of this compound, identified as an aminobenzyloxyarylamide derivative, has served as a foundation, or scaffold, for the rational design and synthesis of novel KOR-selective probes and antagonists. acs.orgresearchgate.net Strategic approaches in chemical biology often involve modifying the structure of a known active compound to improve its potency, selectivity, pharmacokinetic properties, or to introduce new functionalities (e.g., tags for imaging or pull-down experiments). nih.gov

The development of chemically selective probes based on the this compound scaffold involves systematic structural modifications to explore the structure-activity relationship (SAR). This process aims to identify key chemical features responsible for high affinity and selectivity towards KOR compared to MOR and DOR. acs.orgresearchgate.net For example, modifications to the benzoyl amide moiety of related compounds have been explored to investigate their impact on KOR binding affinity and selectivity. researchgate.net

These strategic approaches have led to the identification of novel aminobenzyloxyarylamide derivatives with improved KOR binding affinity and enhanced selectivity profiles. acs.orgresearchgate.net Such efforts are crucial for generating a diverse set of chemical tools with varying properties, enabling researchers to finely tune their investigations into KOR biology and signaling. The development of receptor occupancy tracers based on this scaffold also exemplifies how structural modifications can yield probes for in vivo studies, allowing for the assessment of target engagement. acs.org

Comparative Chemical Biology Studies with Structurally Related Ligands

Comparative studies with structurally related ligands and other known KOR modulators are essential in chemical biology to understand the unique pharmacological profile of a tool compound like this compound and to delineate the roles of different signaling pathways. wustl.edunih.govelifesciences.org this compound's properties as a relatively short-acting antagonist have allowed for comparisons with long-acting KOR antagonists like norbinaltorphimine (B1679850) (norBNI) and agonists such as U69,593 or U50,488. nih.govresearchgate.netnih.govresearchgate.netnih.govnih.govnih.govacs.orgkappatherapeutics.org

These comparisons can reveal how differences in ligand binding kinetics (e.g., reversible vs. irreversible or long-acting binding), efficacy (agonist vs. antagonist), and potential signaling bias (preferential activation of G protein vs. beta-arrestin pathways) translate into distinct cellular and behavioral outcomes. nih.govmdpi.comnih.govnih.govnih.gov

For instance, studies comparing the effects of this compound (LY2444296) with norBNI and zyklophin (B10770762) have investigated their impact on various behaviors, providing insights into the temporal requirements of KOR antagonism for certain effects. researchgate.netresearchgate.net Comparative analyses of this compound with KOR agonists in functional assays help confirm its antagonist profile and quantify its ability to block agonist-induced signaling events like G protein coupling and beta-arrestin recruitment. acs.orgresearchgate.netnih.gov

Future Directions in Fundamental Chemical Research Pertaining to Fp3fbz

Exploration of Unconventional Synthetic Routes and Methodologies for FP3FBZ

The initial synthesis of this compound was carried out at Lilly Research Laboratories. wikipedia.org However, the future of fundamental chemical research in this area lies in exploring unconventional synthetic routes and methodologies. This involves moving beyond established linear synthesis to potentially more efficient, sustainable, or novel approaches. While specific unconventional routes for this compound are not detailed in the available literature, the broader field of chemical synthesis is actively investigating methods such as flow chemistry, mechanochemistry, photocatalysis, and biocatalysis to achieve more complex molecules with improved efficiency and reduced environmental impact. Applying these or other novel synthetic strategies to this compound could lead to more scalable and cost-effective production methods, facilitate the creation of subtly modified analogs, or enable the incorporation of isotopic labels or reporter groups for mechanistic studies. The exploration of such routes is crucial for overcoming potential limitations of the initial synthesis and opening new avenues for studying this compound and its related compounds.

Development of Advanced Computational Models for Predicting Chemical Behavior and Interactions

Advanced computational models are becoming increasingly integral to understanding and predicting the behavior and interactions of chemical compounds. nih.govguidetopharmacology.orgwikipedia.orgnewdrugapprovals.orgwikidoc.orguni.lu For this compound, the development and application of such models represent a significant future research direction. These models can leverage techniques such as machine learning, artificial intelligence, molecular dynamics simulations, and quantum mechanics calculations to gain deeper insights. nih.govguidetopharmacology.orgwikipedia.orguni.lu

Specifically, computational models can be developed or adapted to:

Predict the physicochemical properties of this compound and its potential analogs. wikipedia.org

Simulate the conformational landscape of this compound and how it changes upon interaction with biological targets.

Model the binding kinetics and thermodynamics of this compound with its known receptor(s), such as the κ-opioid receptor, providing a detailed molecular understanding of the interaction. wikipedia.org

Predict potential off-target interactions, helping to understand selectivity and potential polypharmacology.

Assist in the design of new this compound derivatives with tailored properties by predicting the impact of structural modifications on activity and selectivity. nih.govwikipedia.org

The integration of advanced computational approaches, including the use of large language models and deep neural networks trained on vast chemical datasets, can accelerate the pace of discovery and provide predictive power that complements experimental studies. guidetopharmacology.orgwikipedia.org

Elucidation of Complex Ligand-Receptor Dynamic Processes through Chemical Probes

This compound is known to interact with the κ-opioid receptor. wikipedia.org Understanding the complex dynamic processes involved in this ligand-receptor interaction at a granular level is a critical future research area. wikipedia.orgguidetomalariapharmacology.orgfrontiersin.org Chemical probes, designed molecules that can interact with biological targets to report on their function or environment, are invaluable tools for these studies.

Future research can utilize chemical probes to:

Investigate the conformational changes that the κ-opioid receptor undergoes upon binding with this compound. frontiersin.org

Map the specific contact points and transient interactions between this compound and the receptor in a dynamic setting, moving beyond static structural information. frontiersin.org

Study the kinetics of binding and unbinding events in real-time using techniques like Biolayer Interferometry (BLI). wikipedia.org

Elucidate the downstream signaling pathways activated or modulated by the this compound-receptor complex and how the dynamics of the interaction influence signaling bias. guidetomalariapharmacology.org

Explore potential allosteric sites on the receptor that may be influenced by this compound binding.

The use of advanced spectroscopic techniques in conjunction with chemical probes can provide detailed information about the molecular environment and dynamics of the ligand-receptor complex. frontiersin.org This research direction is essential for a comprehensive understanding of how this compound exerts its biological effects at the molecular level.

Integration of this compound Research into Broader Chemical Space Exploration

The research conducted on this compound and its interaction with the κ-opioid receptor can be significantly integrated into broader efforts aimed at exploring chemical space. nih.govguidetopharmacology.orgwikipedia.orgwikipedia.orgcenmed.com Chemical space, the theoretical collection of all possible drug-like molecules, is vast, and navigating it efficiently requires sophisticated strategies. cenmed.com

Integrating this compound research involves:

Using the structural information and biological activity data of this compound and its known analogs (such as JSPA0658 and JSPA071B) as starting points for virtual screening and library design within chemical space. wikipedia.orgnih.govwikipedia.org

Leveraging computational tools and databases that map chemical space to identify molecules structurally related to this compound but with potentially improved or altered properties. nih.govwikipedia.orgcenmed.comguidetomalariapharmacology.org

Applying machine learning models trained on data from this compound and other κ-opioid receptor ligands to predict the activity and properties of novel compounds within chemical space. guidetopharmacology.orgwikipedia.org

Synthesizing and testing promising candidates identified through computational exploration, creating focused libraries around the this compound scaffold. wikipedia.orgcenmed.com

By integrating this compound research into these broader exploration initiatives, the scientific community can more effectively discover novel chemical entities with potential applications, building upon the foundational knowledge gained from studying this compound.

Q & A

How can researchers formulate rigorous research questions for FP3Fbz-related studies?

Methodological Answer:

Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions. For example:

- PICOT : "In this compound synthesis (Population), how does temperature variation (Intervention) compared to standard conditions (Comparison) affect yield purity (Outcome) over 24-hour reactions (Time)?"

This ensures specificity and alignment with experimental goals .

What experimental design principles are critical for this compound characterization?

Methodological Answer:

- Controls : Include negative/positive controls to isolate variables (e.g., solvent effects).

- Replication : Conduct triplicate trials to assess reproducibility.

- Statistical Power : Use power analysis to determine sample sizes, minimizing Type I/II errors.

Reference established protocols for spectroscopic validation (e.g., NMR, HPLC) to ensure comparability .

How should researchers address contradictory data in this compound stability studies?

Methodological Answer:

- Root-Cause Analysis : Check instrumentation calibration, sample contamination, or environmental factors (e.g., humidity).

- Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity vs. DSC for thermal stability).

- Peer Review : Present findings to interdisciplinary teams to identify overlooked variables .

What strategies ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

- Detailed Metadata : Document reaction conditions (e.g., stirring rate, precursor purity) using platforms like Electronic Lab Notebooks (ELNs).

- Open Data : Share raw datasets and code for statistical analysis in repositories like Zenodo or Figshare.

- Stepwise Validation : Confirm intermediate products via FTIR or mass spectrometry before proceeding .

How can this compound purity be validated to meet publication standards?

Methodological Answer:

- Chromatographic Methods : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.

- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios.

- Reference Standards : Cross-check with commercially available this compound analogs, citing Certificate of Analysis (CoA) details .

What advanced statistical methods are suitable for this compound bioactivity data?

Methodological Answer:

- Multivariate Analysis : Apply PCA to identify latent variables in dose-response datasets.

- Bayesian Modeling : Quantify uncertainty in IC50 values for cytotoxicity assays.

- Machine Learning : Train regression models to predict structure-activity relationships (SAR) from molecular descriptors .

What ethical considerations apply to this compound toxicity studies?

Methodological Answer:

- Institutional Approval : Submit protocols to ethics boards for in vivo/in vitro studies.

- Data Transparency : Disclose conflicts of interest and funding sources in publications.

- Safety Protocols : Follow OECD guidelines for hazardous compound handling and waste disposal .

How can this compound synthesis be optimized for scalability?

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to identify optimal parameters (e.g., catalyst loading, solvent ratio).

- Kinetic Studies : Perform time-resolved in-situ FTIR to monitor reaction pathways.

- Green Chemistry Metrics : Calculate E-factors to minimize waste .

What are best practices for managing this compound research data?

Methodological Answer:

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.

- Metadata Standards : Use ISA-Tab for experimental context (e.g., sample preparation, instrument settings).

- Version Control : Track dataset iterations via Git or Dataverse .

How can this compound research integrate cross-disciplinary methodologies?

Methodological Answer:

- Hybrid Frameworks : Combine computational chemistry (DFT simulations) with wet-lab validation.

- Collaborative Models : Partner with material scientists for advanced characterization (e.g., TEM, XPS).

- Literature Synthesis : Use systematic reviews to map gaps in this compound applications (e.g., drug delivery vs. catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.